molecular formula C11H8ClNO2 B3385032 4-[(5-Chloropyridin-2-yl)oxy]phenol CAS No. 60075-01-6

4-[(5-Chloropyridin-2-yl)oxy]phenol

Cat. No.: B3385032
CAS No.: 60075-01-6
M. Wt: 221.64 g/mol
InChI Key: XJZAEIGKVHDROM-UHFFFAOYSA-N
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Description

4-[(5-Chloropyridin-2-yl)oxy]phenol is an organic compound with the molecular formula C11H8ClNO2 It is characterized by the presence of a chloropyridine moiety attached to a phenol group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloropyridin-2-yl)oxy]phenol typically involves the reaction of 5-chloropyridine-2-ol with phenol in the presence of a suitable base. One common method is the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of phenol attacks the chloropyridine, resulting in the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloropyridin-2-yl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[(5-Chloropyridin-2-yl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(5-Chloropyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyridin-2-yl)oxy]phenol
  • 4-[(5-Fluoropyridin-2-yl)oxy]phenol
  • 4-[(5-Methylpyridin-2-yl)oxy]phenol

Uniqueness

4-[(5-Chloropyridin-2-yl)oxy]phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific interactions with molecular targets may differ from those of its analogs, leading to distinct biological effects.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAEIGKVHDROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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